molecular formula C15H12N2O2S B2371828 (Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide CAS No. 357962-27-7

(Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide

Cat. No.: B2371828
CAS No.: 357962-27-7
M. Wt: 284.33
InChI Key: BMHFDLOVACOCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide: is an organic compound characterized by its unique structural features, including a cyano group, a methoxyphenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyaniline, thiophene-2-carboxaldehyde, and malononitrile.

    Condensation Reaction: The first step involves the condensation of 4-methoxyaniline with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

    Knoevenagel Condensation: The intermediate Schiff base then undergoes a Knoevenagel condensation with malononitrile in the presence of a catalyst like piperidine to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical libraries for drug discovery.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features make it a candidate for the design of inhibitors or modulators of biological targets such as enzymes and receptors.

Industry

In materials science, the compound can be used in the development of organic electronic materials, including organic semiconductors and light-emitting diodes (LEDs). Its conjugated system and electron-withdrawing groups contribute to its electronic properties.

Mechanism of Action

The mechanism by which (Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, π-π interactions, and other non-covalent interactions. The cyano group and the thiophene ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-cyano-3-(4-methoxyphenyl)acryloyl chloride: Similar in structure but with a different functional group, leading to different reactivity and applications.

    (Z)-3-(4-methoxyphenyl)acrylic acid:

Uniqueness

The presence of both the cyano group and the thiophene ring in (Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide distinguishes it from other similar compounds. These features confer unique electronic properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-13-6-4-12(5-7-13)17-15(18)11(10-16)9-14-3-2-8-20-14/h2-9H,1H3,(H,17,18)/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHFDLOVACOCKG-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CS2)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.